5-Amino-N-(3-chloro-4-fluorophenyl)-3-(5-hydroxyoctahydropentalen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-N-(3-chloro-4-fluorophenyl)-3-(5-hydroxyoctahydropentalen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s unique structure, featuring a pyrazole ring and multiple functional groups, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(3-chloro-4-fluorophenyl)-3-(5-hydroxyoctahydropentalen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the amino group: Amination reactions using reagents such as ammonia or primary amines.
Functionalization of the aromatic ring: Halogenation (chlorination and fluorination) using reagents like chlorine and fluorine sources.
Hydroxylation of the pentalene ring: This step may involve oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the pentalene ring can undergo oxidation to form ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine
Potential medicinal applications include the development of new drugs targeting specific diseases. The compound’s structure may allow it to interact with biological targets such as enzymes, receptors, or ion channels.
Industry
In the industrial sector, the compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-N-(3-chloro-4-fluorophenyl)-3-(5-hydroxyoctahydropentalen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-N-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide: Lacks the hydroxyoctahydropentalen-2-yl group.
3-(5-Hydroxyoctahydropentalen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide: Lacks the amino and halogenated phenyl groups.
Uniqueness
The uniqueness of 5-Amino-N-(3-chloro-4-fluorophenyl)-3-(5-hydroxyoctahydropentalen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H22ClFN4O2 |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
5-amino-N-(3-chloro-4-fluorophenyl)-3-(5-hydroxy-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H22ClFN4O2/c1-25-18(22)16(19(27)23-12-2-3-15(21)14(20)8-12)17(24-25)11-4-9-6-13(26)7-10(9)5-11/h2-3,8-11,13,26H,4-7,22H2,1H3,(H,23,27) |
InChI Key |
SVQRHLLYDXEODS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2CC3CC(CC3C2)O)C(=O)NC4=CC(=C(C=C4)F)Cl)N |
Origin of Product |
United States |
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